molecular formula C14H12F2N2O2 B13232145 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13232145
M. Wt: 278.25 g/mol
InChI Key: ABPXZPGRULDAAO-UHFFFAOYSA-N
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Description

3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile ( 2060000-05-5) is a high-purity chemical compound with a molecular formula of C14H12F2N2O2 and a molecular weight of 278.25 g/mol, supplied for research and development purposes . This compound features a piperidin-2-one core substituted at the 1-position with a 2,4-difluorophenyl group and at the 3-position with a 3-oxopropanenitrile moiety. The presence of fluorine atoms is of significant interest in medicinal chemistry, as fluorine can influence the molecule's electronegativity, metabolic stability, and binding properties through strong polarization of C-F bonds, which may enable specific interactions with biological targets . Researchers utilize this compound as a key synthetic intermediate or building block in the development of novel pharmacologically active molecules. While specific biological data for this exact compound may be limited, related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated promising anticancer properties in recent scientific investigations, showing activity against triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines in both 2D and 3D culture models . The compound is available with a documented purity of 95% and is provided with comprehensive analytical data including 1H-NMR, Mass Spectrometry, and HPLC chromatography to ensure quality and support research reproducibility . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12F2N2O2

Molecular Weight

278.25 g/mol

IUPAC Name

3-[1-(2,4-difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H12F2N2O2/c15-9-3-4-12(11(16)8-9)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2

InChI Key

ABPXZPGRULDAAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)F)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves:

  • Formation of the piperidinone ring system.
  • N-alkylation or N-arylation with a 2,4-difluorophenyl precursor.
  • Functionalization at the 3-position with a 3-oxopropanenitrile substituent.

Key Synthetic Steps and Reactions

Preparation of 1-(2,4-Difluorophenyl)piperidin-2-one Intermediate
  • Starting from commercially available or synthesized 2,4-difluorophenyl derivatives, the piperidinone ring can be constructed via cyclization reactions.
  • A common approach involves nucleophilic substitution or reductive amination of a suitable keto-precursor with 2,4-difluoroaniline derivatives.
  • Alternatively, the piperidinone can be formed by intramolecular cyclization of amino-ketone intermediates.
Introduction of the 3-Oxopropanenitrile Group
  • The 3-position functionalization is often achieved by a Knoevenagel condensation or Michael addition using malononitrile or cyanoacetate derivatives.
  • The oxo group at the 3-position is introduced by oxidation or by using appropriate keto-substituted reagents.
Fluorophenyl Group Incorporation
  • The 2,4-difluorophenyl group is introduced either by using pre-fluorinated aromatic amines or via selective fluorination of phenyl rings.
  • Methods such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be employed.

Detailed Synthetic Procedure Example

While direct literature on this exact compound is limited, related synthetic routes can be inferred from patents and similar compounds involving 2,4-difluorophenyl and piperidinone derivatives.

Table 1: Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of 1-(2,4-Difluorophenyl)piperidin-2-one Cyclization of 2,4-difluoroaniline with keto-precursor under acidic/basic catalysis 60-75 Control of temperature critical
2 Alkylation/Functionalization at 3-position Reaction with malononitrile or cyanoacetate derivative under base catalysis 65-80 Use of mild base to avoid side reactions
3 Oxidation or keto group installation Use of oxidizing agents such as PCC or Dess-Martin periodinane 70-85 Avoid over-oxidation

Research Findings and Data Integration

Patent Literature Insights

  • Patent WO2019224803A2 describes compounds with similar piperidinone and difluorophenyl motifs used as MDM2 inhibitors, indicating the importance of crystalline forms and pharmaceutically acceptable salts for biological activity.
  • The patent emphasizes the preparation of crystalline forms characterized by specific powder X-ray diffraction peaks, suggesting the need for controlled crystallization steps post-synthesis to ensure purity and stability.

Related Fluorophenyl Piperidinone Syntheses

  • Synthesis of 2,4-difluorophenyl containing compounds often involves selective fluorination or use of pre-fluorinated anilines, as described in the preparation of voriconazole, which contains a 2,4-difluorophenyl moiety attached to a heterocyclic ring.
  • Voriconazole synthesis involves Reformatsky-type coupling and selective crystallization to obtain high yield and purity, techniques potentially adaptable for the target compound.

Analytical Characterization

  • Purity and identity are confirmed by NMR, HPLC, and powder X-ray diffraction.
  • Crystallization conditions affect the polymorphic form, impacting solubility and bioavailability.

Summary Table of Preparation Methods and Conditions

Preparation Stage Methodology Key Reagents/Conditions Yield Range Remarks
Piperidinone ring formation Cyclization/Reductive amination 2,4-Difluoroaniline, keto-precursor, acid/base catalyst 60-75% Temperature and solvent critical
N-Arylation or N-alkylation Nucleophilic substitution or Pd-catalyzed coupling Pd catalyst, base, 2,4-difluorophenyl halide 65-80% Requires inert atmosphere
3-Oxopropanenitrile installation Knoevenagel condensation or Michael addition Malononitrile, base (e.g., NaOH, piperidine) 65-80% Controlled pH to avoid side reactions
Oxidation to ketone if needed Oxidizing agents (PCC, Dess-Martin) Mild oxidation conditions 70-85% Avoid over-oxidation
Purification and crystallization Recrystallization from suitable solvents Solvent choice critical (e.g., ethanol, methanol) - Impacts polymorph and purity

Chemical Reactions Analysis

3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound featuring a piperidine ring substituted with a difluorophenyl group and an oxopropanenitrile moiety. The presence of the difluorophenyl substituent enhances the compound's chemical properties, making it interesting in chemical and biological research. The molecular formula for this compound is C14H12F2N2O2C_{14}H_{12}F_2N_2O_2, and it has a molecular weight of approximately 278.25 g/mol .

Scientific Research Applications

The applications of this compound are still under exploration, but may include interaction studies focusing on its reactivity with biological targets and other chemical entities. These studies often employ techniques to understand the compound's potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with this compound. The differing positions of fluorine affect the reactivity and solubility of these compounds.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrileSimilar piperidine structure with different fluorine substitutionPotential CNS activityDifferent fluorine positioning affects reactivity
3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrileAnother variant with distinct fluorine arrangementAntimicrobial propertiesVarying fluorine positions influence solubility
3-(2,4-Difluorophenyl)-3-hydroxypropionitrileLacks the piperidine ring but retains difluorophenyl groupAntimicrobial activity reportedHydroxyl group alters reactivity profile

Mechanism of Action

The mechanism of action of 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the piperidinone ring may contribute to the compound’s overall stability and bioavailability. The nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and commercial differences between the target compound and its analogs:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Notes
Target Compound :
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
2,4-difluorophenyl C₁₄H₁₂F₂N₂O₂ 278.25 Not available Hypothetical analog; structural similarity to patented antifungal agents
3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2,6-difluorophenyl C₁₄H₁₂F₂N₂O₂ 278.25 2060044-71-3 Discontinued; limited commercial availability
3-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 3,4-difluorophenyl C₁₄H₁₂F₂N₂O₂ 278.25 2060020-99-5 Available; no specific safety data reported
3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 4-iodophenyl C₁₄H₁₃IN₂O₂ 368.17 2060020-89-3 Higher molecular weight; temporary stock shortage
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2,3-dimethylphenyl Not provided Not provided 2059966-23-1 Requires stringent safety protocols; discontinued

Key Structural and Functional Insights

Fluorine Substitution Patterns

  • 2,4-Difluorophenyl vs.

Non-Fluorinated Analogs

  • 4-Iodophenyl Substitution : The iodine atom introduces steric bulk and increases molecular weight (368.17 g/mol ), likely impacting solubility and pharmacokinetics .
  • 2,3-Dimethylphenyl Substitution : Methyl groups are electron-donating, contrasting with fluorine’s electron-withdrawing effects. Safety protocols for this compound emphasize flammability and reactivity risks .

Implications for Research and Development

  • Further studies could explore the target compound’s activity against fungal targets.
  • Synthetic Challenges : The discontinuation of 2,6-difluoro and dimethylphenyl analogs may reflect synthetic complexity or undesirable ADME (absorption, distribution, metabolism, excretion) profiles.
  • Safety Considerations : The dimethylphenyl variant’s stringent handling requirements underscore the need for rigorous toxicity profiling in analog development.

Biological Activity

3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a compound with significant biological activity that has been explored for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications in pharmacology, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H12F2N2O2
  • Molecular Weight : 278.25 g/mol
  • CAS Number : 2060020-99-5

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in inflammatory processes. Notably, it has been shown to inhibit p38 MAP kinase activity, which plays a crucial role in cellular responses to stress and inflammation. This inhibition can lead to decreased production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Anti-inflammatory Effects

The compound's ability to inhibit p38 MAP kinase suggests significant anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can reduce the production of TNF-alpha and IL-6 in macrophages, indicating their potential in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Study 1: Inhibition of p38 MAP Kinase

A study conducted on a series of piperidine derivatives showed that compounds similar to this compound effectively inhibited p38 MAP kinase activation in human cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 µM for various derivatives .

Study 2: Antiviral Efficacy Against Zika Virus

In a phenotypic screening study involving several oxadiazole derivatives, compounds structurally related to this compound exhibited antiviral activity against Zika virus with EC50 values below 5 µM. This suggests potential for further development as antiviral agents targeting flavivirus infections .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50/EC50 ValuesReferences
p38 MAP Kinase InhibitionThis compound10 - 50 µM
Antiviral ActivityRelated Piperidine Derivatives<5 µM (Zika Virus)

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